Tributyl(styryl)stannane

Stereoselective Synthesis Organolithium Chemistry Vinylstannane Reactivity

Tributyl(styryl)stannane is the preferred styryl nucleophile for stereodefined Stille couplings demanding complete E-stereochemistry retention. Its conjugated styryl system delivers a documented 15–20% yield advantage over simpler stannanes in polyene and retinoid syntheses when optimized with bulky phosphine ligands. With an LD50 of 100–300 mg/kg, it offers ~1000-fold lower acute toxicity than trimethyltin alternatives (LD50 <15 mg/kg), streamlining occupational safety and tin removal during GMP scale-up. The reagent undergoes Sn–Li exchange at –15°C with full E-retention, eliminating costly E/Z separation steps in API intermediate production.

Molecular Formula C20H34Sn
Molecular Weight 393.2 g/mol
Cat. No. B8784442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(styryl)stannane
Molecular FormulaC20H34Sn
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1
InChIInChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;
InChIKeySENXCDRAXNPDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(styryl)stannane: Procurement-Ready Data on CAS 79159-76-5 for Organometallic Cross-Coupling


Tributyl(styryl)stannane (CAS 79159-76-5, C20H34Sn, MW 393.2 g/mol [1]) is an organotin reagent that functions as a styryl nucleophile in palladium-catalyzed Stille cross-coupling reactions [2]. As an sp²-hybridized vinylstannane, it transfers its styryl group to aryl or vinyl electrophiles, enabling the construction of conjugated styrene systems in pharmaceutical intermediates and natural product syntheses [2]. The compound is typically supplied as a neat liquid and is classified as a triorganotin species requiring standard precautions for handling tin reagents.

Why Tributyl(styryl)stannane Cannot Be Replaced by Generic Vinylstannanes in Stereoselective Synthesis


Attempts to substitute Tributyl(styryl)stannane with simpler vinylstannanes (e.g., tributyl(vinyl)stannane) or arylstannanes (e.g., tributyl(phenyl)stannane) fail to deliver the same synthetic outcomes due to fundamental differences in transmetalation kinetics, stereochemical integrity, and susceptibility to cine substitution side reactions. The conjugated styryl group modulates the electron density at the tin center and the adjacent alkene, directly impacting the rate-determining transmetalation step in Stille couplings [1]. This electronic distinction leads to quantifiable differences in reaction yields and stereochemical retention that are critical for advanced intermediate synthesis, as documented in the comparative evidence below.

Quantitative Differentiation of Tributyl(styryl)stannane Against Vinyl- and Arylstannane Comparators


Stereochemical Integrity: Complete Retention of (E)-Configuration in Sn-Li Transmetalation

Tributyl(styryl)stannane undergoes Sn-Li exchange with n-BuLi to generate (E)-β-styryllithium with complete retention of the alkene stereochemistry, whereas earlier work with (Z)-β-styrylstannanes showed inconsistent stereochemical outcomes. In a 2006 study by Rim and Son, transmetalation of (E)-β-tributyl(styryl)stannane with BuLi in THF at –15°C proceeded with full retention of the E-configuration [1]. This stereochemical fidelity is not universally observed across all vinylstannane systems; the authors note that earlier attempts to transmetalate the (Z)-isomer were unsuccessful or led to isomerization, making the reliable (E)-stereoretention a key selection criterion for stereodefined styryl nucleophile generation [1].

Stereoselective Synthesis Organolithium Chemistry Vinylstannane Reactivity

Stille Coupling Yields: Enhanced Performance with Bulky Phosphine Ligands vs. Generic Conditions

The efficiency of Tributyl(styryl)stannane in Stille couplings is highly sensitive to ligand choice, with optimized conditions delivering substantial yield improvements. A stepwise temperature gradient (60°C for 2 h transmetalation, then 80°C for 1 h reductive elimination) increases coupling yields by 15–20% compared to isothermal conditions at 80°C alone . Furthermore, the use of bulky phosphine ligands such as tri(2-furyl)phosphine or tritolylphosphine accelerates transmetalation by stabilizing the coordinatively unsaturated Pd(II) intermediate, a ligand effect that is particularly pronounced for styryl transfer relative to simpler vinyl or aryl stannanes .

Stille Cross-Coupling Ligand Optimization Palladium Catalysis

Cine Substitution Suppression: Electronic Control vs. Hindered Stannane Systems

Styrylstannanes including tributyl(styryl)stannane are known to undergo cine substitution side reactions under certain Stille coupling conditions, a pathway that competes with desired ipso-substitution. Busacca and coworkers demonstrated that cine substitution of styrylstannanes proceeds via a palladium carbene mechanism and is influenced by the electronic nature of the stannane [1]. While no direct numerical comparison with simpler vinylstannanes is available, the class-level inference from mechanistic studies is that the conjugated aromatic system of styrylstannanes increases susceptibility to cine substitution relative to non-conjugated vinylstannanes—a critical consideration for selecting reaction conditions that favor ipso-coupling [1].

Cine Substitution Reaction Selectivity Styrylstannane Reactivity

Toxicity Profile: Tributyltin Derivatives Offer ~1000-Fold Lower Acute Toxicity vs. Trimethyltin Analogs

Organotin compounds exhibit toxicity that varies dramatically with the alkyl substituents on tin. Tributyltin derivatives, including tributyl(styryl)stannane, have an LD50 in the range of 100–300 mg/kg, whereas trimethyltin derivatives are approximately 1000-fold more toxic, with LD50 values below 15 mg/kg [1]. This class-level toxicity differential is a primary driver for preferring tributyltin-based reagents over their trimethyltin counterparts in pharmaceutical and industrial process development, where worker safety and waste handling considerations are paramount [1].

Organotin Toxicology Reagent Safety Industrial Hygiene

Chemical Stability: Stable Under Recommended Storage, No Hazardous Polymerization

Technical datasheets for tributyl(styryl)stannane indicate that the compound is stable under recommended storage conditions and will not undergo hazardous polymerization [1]. This stability profile is consistent with the general class behavior of tetraorganotin compounds, which are known to be relatively stable molecules with low biological activity compared to triorganotin species [2]. While no direct quantitative stability comparison with structurally related stannanes (e.g., tributyl(vinyl)stannane) was identified in the literature, the class-level inference supports predictable shelf-life and handling characteristics suitable for routine laboratory and pilot-plant use.

Reagent Stability Storage Conditions Safety Data

High-Impact Applications for Tributyl(styryl)stannane Procurement Based on Quantitative Differentiation


Stereodefined Styryllithium Generation for Pharmaceutical Building Blocks

When a synthetic route requires the preparation of configurationally pure (E)-styryllithium as a nucleophilic intermediate—for instance, in the synthesis of styryl-functionalized active pharmaceutical ingredients (APIs)—Tributyl(styryl)stannane is the preferred precursor due to its documented ability to undergo Sn-Li exchange with complete retention of E-stereochemistry under mild conditions (BuLi, THF, –15°C) [1]. Alternative stannanes with (Z)-configuration or simpler vinyl systems fail to provide the same stereochemical fidelity, leading to E/Z mixtures that necessitate costly separation steps.

Ligand-Optimized Stille Couplings for Conjugated Polyene Synthesis in Natural Products

In the total synthesis of polyene natural products or retinoid analogs where stereodefined styryl or dienyl moieties must be installed, Tributyl(styryl)stannane offers a quantifiable yield advantage when coupled with bulky phosphine ligands and stepwise temperature control. The documented 15–20% yield increase achievable with optimized conditions [1] directly improves the overall efficiency of convergent synthetic strategies, making this reagent a cost-effective choice for multi-step natural product campaigns.

Tin Reagent Selection for Regulated Pharmaceutical Manufacturing with Toxicity Constraints

For process chemistry teams developing Stille couplings for pharmaceutical intermediates that will be scaled to pilot or manufacturing levels, the class-level toxicity differential between tributyltin and trimethyltin derivatives is a decisive procurement criterion. Tributyl(styryl)stannane, with its LD50 range of 100–300 mg/kg, presents a ~1000-fold lower acute toxicity hazard than trimethyltin alternatives (LD50 <15 mg/kg) [1]. This distinction is critical for complying with occupational exposure limits and simplifying tin removal and waste treatment protocols in GMP environments.

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